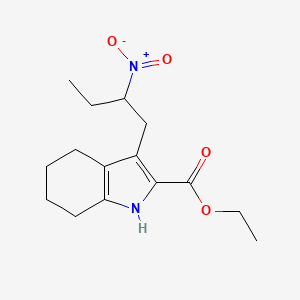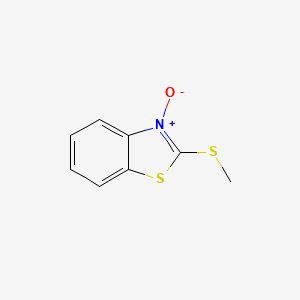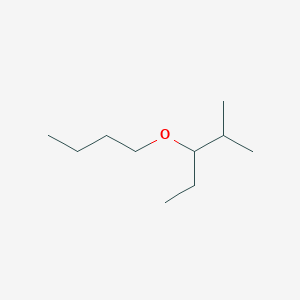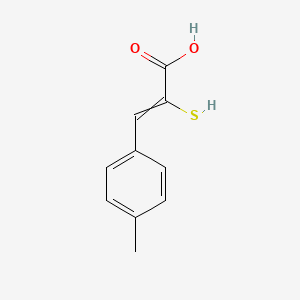
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a 4-methylphenyl group attached to a 2-sulfanylprop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 4-methylbenzaldehyde with thiourea under acidic conditions to form the corresponding thioamide. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chlorophenyl)-2-sulfanylprop-2-enoic acid: Contains a chlorine atom on the aromatic ring.
3-(4-Nitrophenyl)-2-sulfanylprop-2-enoic acid: Features a nitro group on the aromatic ring.
Uniqueness
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with biological targets. The methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a compound of interest for further research and development.
Propiedades
Número CAS |
93515-29-8 |
|---|---|
Fórmula molecular |
C10H10O2S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O2S/c1-7-2-4-8(5-3-7)6-9(13)10(11)12/h2-6,13H,1H3,(H,11,12) |
Clave InChI |
HHJHEOPZAVVWPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C(C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






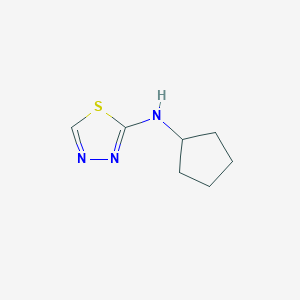
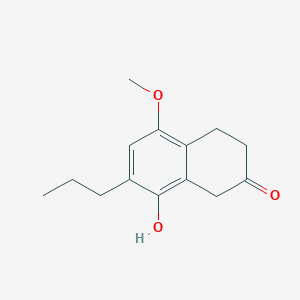
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
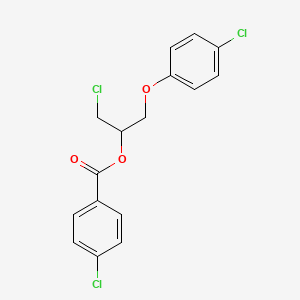
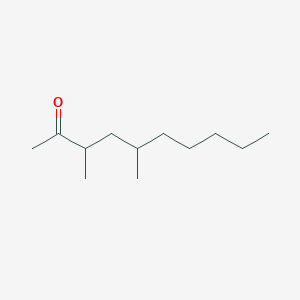
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
